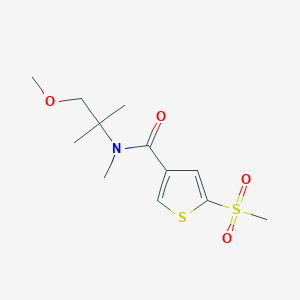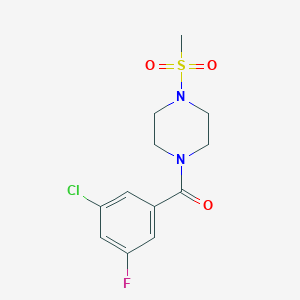
(3-Chloro-5-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and methylsulfonyl groups attached to a piperazine ring, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core piperazine structure. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are typically introduced through halogenation reactions. For instance, chlorination can be achieved using thionyl chloride, while fluorination can be done using reagents like N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives. Reduction reactions can also occur, potentially reducing the sulfonyl group to a sulfide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the methanone group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products
The major products formed from these reactions include substituted derivatives, sulfone or sulfide compounds, and hydrolyzed fragments, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, altering their activity and leading to downstream effects.
Modulating Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-fluorophenyl)-(4-methylpiperazin-1-yl)methanone: Similar structure but lacks the sulfonyl group.
(3-Chloro-5-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of piperazine.
(3-Chloro-5-fluorophenyl)-(4-methylsulfonylmorpholin-1-yl)methanone: Similar structure but with a morpholine ring.
Uniqueness
The presence of both chloro and fluoro substituents, along with the methylsulfonyl group attached to the piperazine ring, makes (3-Chloro-5-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c1-20(18,19)16-4-2-15(3-5-16)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZIZKMUNHWVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
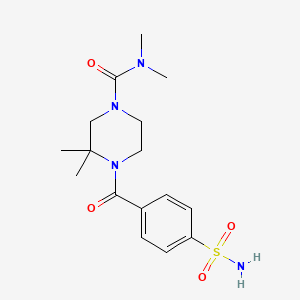
![[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone](/img/structure/B6964855.png)
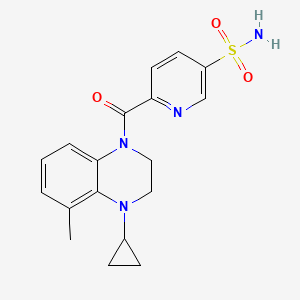
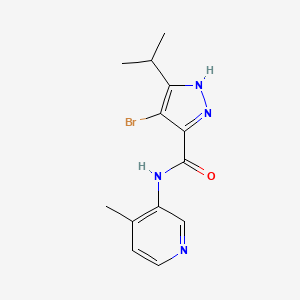
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6964863.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide](/img/structure/B6964869.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-6-methylpyridine-3-carboxamide](/img/structure/B6964884.png)
![N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide](/img/structure/B6964892.png)
![1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide](/img/structure/B6964900.png)
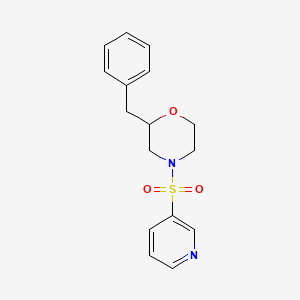
![2,3-dihydro-1H-inden-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6964917.png)
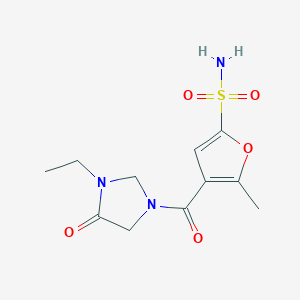
![3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-(1-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B6964928.png)
